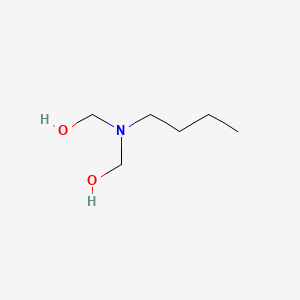

(Butylazanediyl)dimethanol

Descripción general

Descripción

(Butylazanediyl)dimethanol is a chemical compound that belongs to the class of azanes. It is commonly used in scientific research as a reagent and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

1. Metal Cluster Chemistry and Magnetization

(Butylazanediyl)dimethanol has been utilized in metal cluster chemistry, specifically in the synthesis of heterometallic carboxylate clusters. For example, tert-butylacetate, used alongside pyridine-2,6-dimethanol, facilitated the creation of [Cu4Ln8(OH)6(NO3)2(O2CCH2Bu(t))16(pdm)4] clusters with novel structures and slow magnetization relaxation, particularly in the {Cu(II)4Dy(III)8} member (Dermitzaki et al., 2015).

2. Dental Applications

In dental research, polymethyl methacrylate (PMMA) processed with tricyclodecane dimethanol diacrylate (TCDDMDA) comonomer, related to (Butylazanediyl)dimethanol, showed improved properties. The copolymerization process resulted in higher degree of conversion (DC) and glass transition temperature (Tg), suggesting potential enhancements in the mechanical properties and biocompatibility of denture base acrylic resins (Ajay et al., 2020).

3. Pharmaceutical Synthesis

(Butylazanediyl)dimethanol compounds have been synthesized and evaluated for their inhibitory activities against various enzymes. For instance, benzylamines were generated using iron-catalyzed direct amination of benzyl alcohols, a process relevant for pharmaceutical compound synthesis (Yan et al., 2016).

4. Inhibitors of Glycosidases

Research involving the synthesis and evaluation of (Butylazanediyl)dimethanol derivatives has explored their potential as inhibitors of testicular ceramide-specific glucosyltransferase and β-glucosidase 2, indicating possible applications in male contraception and other therapeutic areas (Lee et al., 2012).

5. Catalysis

The compound has been studied in catalytic contexts, such as in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid using phase transfer catalysts (Lu, 2014). Additionally, in hyaluronan modification, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) was used for grafting propylamine and butylamine to HA, enhancing its rheological properties for biomedical applications (Petta et al., 2016).

6. Biomaterials

The chemical structure and physical properties of segmented polyurethanes containing (Butylazanediyl)dimethanol derivatives have been investigated for their blood compatibility, indicating their potential as biomaterials (Takahara et al., 1991).

Propiedades

IUPAC Name |

[butyl(hydroxymethyl)amino]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-2-3-4-7(5-8)6-9/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBDVSDHGPWRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623355 | |

| Record name | (Butylazanediyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Butylazanediyl)dimethanol | |

CAS RN |

18936-93-1 | |

| Record name | (Butylazanediyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

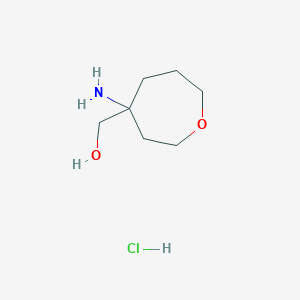

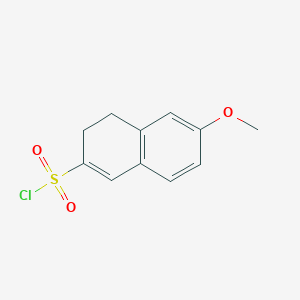

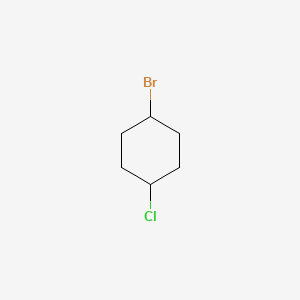

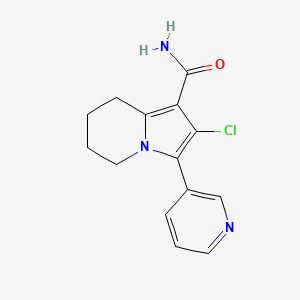

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B3048923.png)

![4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B3048926.png)

![2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B3048929.png)

![Ethyl 3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B3048933.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-6-one](/img/structure/B3048935.png)

![(1,4-Phenylene)bis[ethynyl(dimethyl)silane]](/img/structure/B3048937.png)